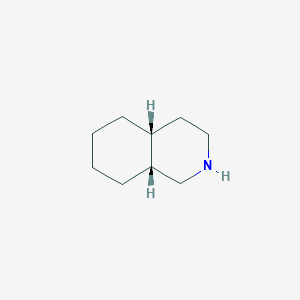

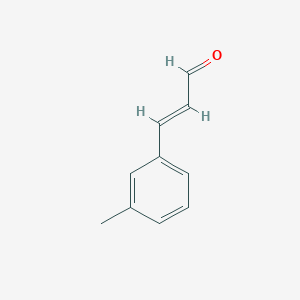

(4aR,8aR)-decahydroisoquinoline

Overview

Description

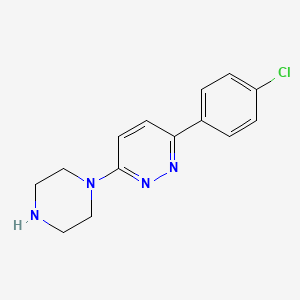

The compound (4aR,8aR)-decahydroisoquinoline is a structural isomer of decahydroisoquinoline, which is a scaffold found in a variety of biologically active molecules, particularly in the field of opioid analgesics. The specific stereochemistry of the 4aR,8aR configuration is significant as it is the same relative absolute configuration found in morphine, a well-known opioid analgesic .

Synthesis Analysis

Several methods have been developed for the synthesis of decahydroisoquinoline derivatives. One approach involves the synthesis of N-substituted trans-4a-aryldecahydroisoquinolines, which have been evaluated for opioid analgesic activities . Another method includes the synthesis of cis-4a-aryl-1,2,3,4,4a,5,6,8a-octahydroisoquinoline derivatives through cyclization of an acyliminium ion intermediate derived from the corresponding amide . Additionally, a stereoselective synthesis of trans-2-methyldecahydro-7-isoquinolinols has been reported, which utilizes 4-hydroxyhomophthalic acid lactone as a starting material . A novel synthesis route using ring-closing metathesis has also been developed for the preparation of 4a-aryloxodecahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using X-ray crystallography, which has helped in determining the absolute configuration of these compounds. The stereochemistry plays a crucial role in their interaction with opioid receptors . Molecular modeling studies have also been conducted to understand the preferred conformations of these molecules and their potential energy relative to different conformations .

Chemical Reactions Analysis

The chemical reactivity of decahydroisoquinoline derivatives is influenced by their substitution patterns and stereochemistry. For instance, the introduction of a 6-exocyclic methylene group into the trans-3-(decahydro-4a-isoquinolinyl)phenol system has been shown to enhance both antinociceptive activity and kappa-opioid receptor selectivity . The N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines have been designed as opioid receptor pure antagonists, indicating the versatility of the decahydroisoquinoline scaffold in generating compounds with different receptor profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of decahydroisoquinoline derivatives are closely related to their analgesic activities and receptor affinities. Compounds with potent analgesic activity and high affinities for the mu and kappa opioid receptors have been discovered, and the effect of varying the N-substituent has been studied extensively . The N-cyclopropylmethyl analogue, in particular, has shown mixed agonist-antagonist properties in rodents, which are weaker than those reported for other N-(cyclopropylmethyl) derivatives . The physical properties such as solubility, melting point, and stability are likely to be influenced by the specific substituents and stereochemistry of the decahydroisoquinoline derivatives.

Scientific Research Applications

1. Excitatory Amino Acid (EAA) Receptor Antagonists

A study by Ornstein et al. (1996) explored a series of 6-substituted decahydroisoquinoline-3-carboxylic acids as excitatory amino acid (EAA) receptor antagonists. These compounds, including variants of (4aR,8aR)-decahydroisoquinoline, showed antagonism at the NMDA and AMPA subclasses of ionotropic EAA receptors. The study highlighted the potent, selective, and systemically active properties of certain analogs as AMPA and NMDA antagonists, suggesting applications in neurological research and potential therapeutic uses (Ornstein et al., 1996).

2. Neuroprotective Effects

Schoepp et al. (2005) examined a novel glutamate receptor antagonist, derived from this compound, for its neuroprotective effects against excitotoxic injury. This research indicated the compound's potential in providing protection against neurological damages caused by over-activation of receptors by excitatory neurotransmitters like glutamate (Schoepp et al., 2005).

3. Analgesic Properties

Zimmerman et al. (1988) synthesized and evaluated N-substituted derivatives of the morphine-based trans-4a-aryldecahydroisoquinoline for opioid analgesic activities. The study revealed compounds with significant analgesic activity, highlighting the potential of this compound derivatives in developing new analgesic drugs (Zimmerman et al., 1988).

4. In Vivo Studies of NMDA Receptor Complex

Ponchant et al. (2000) conducted a study on [Tetrazoyl-11C]LY202157, a derivative of this compound, for in vivo studies of the NMDA receptor channel complex. The research provided insights into the role of such compounds in neurological studies and their potential therapeutic applications (Ponchant et al., 2000).

5. Development of Antipsychotics

Research by Olson et al. (1981) involved developing a dopamine receptor model and designing a new class of rigid pyrrolo[2,3-g]isoquinoline antipsychotics using this compound. This study indicates the compound's importance in the development of antipsychotic drugs (Olson et al., 1981).

6. Focal Ischemia Neuroprotection

A study by Gill and Lodge (1994) investigated the neuroprotective effects of LY 215490, a derivative of this compound, as a competitive AMPA receptor antagonist against focal ischemia. This research highlighted its potential in treating or preventing ischemic brain damage (Gill & Lodge, 1994).

properties

IUPAC Name |

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENLYAQPNATJSU-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCCC2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CNCC[C@H]2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate](/img/structure/B3038926.png)

![1-(3,4-Dichlorophenyl)-2-[2-(methylsulfanyl)-4-pyrimidinyl]-1-ethanone](/img/structure/B3038947.png)

![6-Amino-3-(tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B3038948.png)